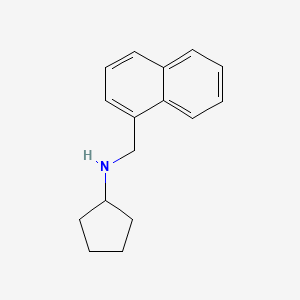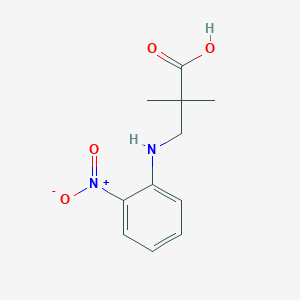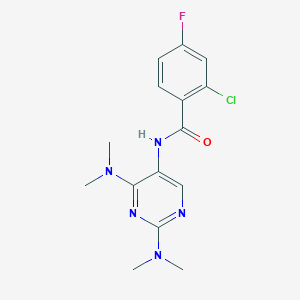
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a furan ring, a piperidine ring, a naphthalene ring, and a urea group .
Molecular Structure Analysis
The compound contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea falls within a broader category of synthesized molecules aimed at exploring novel chemical entities with potential applications in various fields of scientific research. A related study detailed the synthesis of novel pyridine and naphthyridine derivatives, involving compounds that undergo reactions to afford hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (F. M. Abdelrazek et al., 2010). These synthetic routes and chemical transformations are critical for the development of new compounds with tailored properties for specific applications.
Anti-Cancer Potential
In the realm of medicinal chemistry, derivatives similar to the compound have been evaluated for their anti-cancer potential. One study synthesized a series of 1,2-dihydronaphtho[2,1-b]furan derivatives and assessed their anti-proliferative potential against human breast cancer cells, with some compounds showing promising anti-cancer activities (Kobirul Islam et al., 2020). This highlights the importance of such compounds in the development of new therapeutic agents.
Structural and Conformational Studies
Conformational studies of urea and thiourea-based assemblies have provided insights into the structural adjustments possible within such molecules. These studies reveal how intramolecular hydrogen bonding can influence the molecular conformation and assembly of compounds, potentially affecting their physical properties and reactivity (Nithi Phukan & J. Baruah, 2016). Understanding these structural dynamics is essential for designing compounds with specific functions, including molecular recognition, catalysis, and material science applications.
Synthesis Techniques and Catalysis
Research into efficient synthesis techniques is crucial for the development of novel compounds. For example, the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of related naphthalene derivatives underlines the importance of advanced materials in facilitating chemical reactions, offering clean methodologies, easy workup procedures, and high yields (M. Mokhtary & Mogharab Torabi, 2017). Such studies pave the way for more sustainable and efficient chemical synthesis processes.
Propiedades
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-23(25-16-20-7-3-6-19-5-1-2-9-22(19)20)24-15-18-10-12-26(13-11-18)17-21-8-4-14-28-21/h1-9,14,18H,10-13,15-17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVYFNMRRXQIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)


![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2614650.png)
![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)




![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/no-structure.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2614663.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)